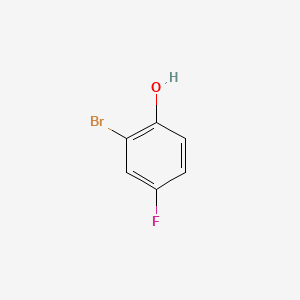

2-Bromo-4-fluorophenol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYRABVEYCFHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345556 | |

| Record name | 2-Bromo-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-69-5 | |

| Record name | 2-Bromo-4-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-fluorophenol (CAS Number: 496-69-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-fluorophenol (CAS No. 496-69-5), a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, safety information, synthesis protocols, and analytical methodologies. Furthermore, it explores its significant role as a precursor in the synthesis of various bioactive molecules, including those with potential applications in treating neurological disorders, inflammation, and microbial infections. Experimental workflows and logical relationships are visualized to facilitate a deeper understanding of its synthetic utility.

Chemical and Physical Properties

This compound is a halogenated phenol (B47542) characterized by the presence of bromine and fluorine atoms on the benzene (B151609) ring. These substitutions are crucial for its reactivity in various organic syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 496-69-5 | [1] |

| Molecular Formula | C₆H₄BrFO | [1] |

| Molecular Weight | 191.00 g/mol | [1] |

| Appearance | Light brown to brown crystalline solid | |

| Melting Point | 43-45 °C | |

| Boiling Point | 89 °C at 1 mmHg | |

| Density | 1.744 g/cm³ | |

| Flash Point | 185 °F (85 °C) | |

| pKa | 8.44 ± 0.18 (Predicted) | |

| IUPAC Name | This compound | [1] |

Safety and Hazard Information

Proper handling of this compound is essential due to its potential health hazards. The following table summarizes its classification and associated precautionary statements according to the Globally Harmonized System (GHS).

Table 2: GHS Hazard and Precautionary Statements for this compound

| Category | Code | Statement | Reference(s) |

| Hazard Statements | H302 | Harmful if swallowed. | [1] |

| H315 | Causes skin irritation. | [1] | |

| H319 | Causes serious eye irritation. | [1] | |

| H335 | May cause respiratory irritation. | [1] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Pictogram:

Applications in Synthesis

This compound is a versatile building block primarily used as an intermediate in the synthesis of more complex molecules.[2] Its applications span the pharmaceutical, agrochemical, and materials science sectors.

Pharmaceutical Intermediates

This compound is a crucial precursor for various active pharmaceutical ingredients (APIs), particularly in the development of drugs for neurological disorders, as well as anti-inflammatory and antimicrobial agents.[2]

A significant application is in the synthesis of 3-amino-4-fluorophenol (B1338284) , another important intermediate for pharmaceuticals and liquid crystal compounds.[3]

Agrochemical Formulations

In the agrochemical industry, this compound serves as a starting material for the synthesis of herbicides and pesticides.[2]

Other Chemical Syntheses

It is also utilized in the preparation of other chemical entities such as 4,4-difluoro-2-bromo-cyclohexadienone and 6-(aminomethylphenoxy)benzoxaborole analogs.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are reported:

Method 1: Bromination of 4-fluorophenol (B42351) [3]

-

Reactants: 4-fluorophenol, Bromine, Dichloroethane, Sodium sulfite (B76179).

-

Procedure:

-

Mix 200g (1.785 mol) of 4-fluorophenol with 300 ml of dichloroethane in a 2L reaction flask.

-

Add a solution of 300g (1.875 mol) of bromine in 150 ml of dichloroethane dropwise at 5-10 °C.

-

After the addition is complete, heat the reaction mixture for 30 minutes.

-

Add a mixture of 33g (0.26 mol) of sodium sulfite and 200 ml of water and stir for 30 minutes.

-

Separate the organic layer, neutralize it with a mixed alkaline solution (10% NaOH/20% NaHCO₃), and dry it with anhydrous magnesium sulfate.

-

Evaporate the solvent using a rotary evaporator to obtain this compound.

-

-

Yield: 95% molar yield with 94% purity determined by gas chromatography.[3]

Method 2: Demethylation of 2-bromo-4-fluorobenzyl ether [3]

-

Reactants: 2-Bromo-4-fluorobenzyl ether, Boron tribromide (BBr₃), Dichloromethane, Methanol (B129727).

-

Procedure:

-

Dissolve 15g (73.2 mmol) of 2-bromo-4-fluorobenzyl ether in 150 mL of dichloromethane.

-

Add 27.5g (110 mmol) of BBr₃ at 0 °C.

-

Allow the reaction to proceed at 25 °C for 16 hours.

-

Quench the reaction with methanol at 0 °C.

-

Wash the mixture with water and extract with dichloromethane.

-

Concentrate the organic layer to obtain the product.

-

Synthesis of 3-amino-4-fluorophenol from this compound

This multi-step synthesis highlights the utility of this compound as a key intermediate.[3]

-

Step 1: Esterification

-

React this compound with chloromethyl methyl ether in the presence of sodium hydroxide (B78521) to yield 2-Bromo-4-fluorophenoxyacetic acid ethyl ester.

-

-

Step 2: Nitration

-

Treat the ester from Step 1 with a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group, yielding 2-Bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester.

-

-

Step 3: Reduction of the Nitro Group

-

Reduce the nitro group of the compound from Step 2 using iron powder and hydrochloric acid in ethanol/water to give 2-Bromo-4-fluoro-5-aminophenylacetic acid ethyl ester.

-

-

Step 4: Dehalogenation and Hydrolysis

-

The final step involves the removal of the bromine atom and hydrolysis of the ester to yield 3-amino-4-fluorophenol.

-

References

Synthesis of 2-Bromo-4-fluorophenol: A Technical Guide

Introduction

2-Bromo-4-fluorophenol is a key organic intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring both bromine and fluorine atoms on a phenol (B47542) ring, imparts specific reactivity that makes it a valuable building block for more complex molecules.[2] This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols and quantitative data to support researchers, scientists, and professionals in drug development.

Synthesis Pathways

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 4-fluorophenol (B42351). Several methods have been developed to achieve this transformation with high selectivity and yield. The main approaches include direct bromination with molecular bromine and ortho-selective bromination using N-bromosuccinimide (NBS). A less common route involves the demethylation of a protected precursor.

A logical workflow for the synthesis and subsequent purification of this compound is outlined below.

The primary synthetic routes starting from 4-fluorophenol are visualized in the following diagram.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis methods of this compound.

| Method | Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Direct Bromination | 4-Fluorophenol | Bromine (Br₂) | Dichloroethane | 5 to 10 | 30 min | 95 | 94 | [1] |

| Direct Bromination | 4-Fluorophenol | Bromine (Br₂) | Dichloromethane | -20 | 24 h | High | - | [3] |

| Ortho-Bromination with NBS | 4-Fluorophenol | NBS | Methanol | Room Temp | 15-20 min | >86 | - | [4] |

| Demethylation | 2-Bromo-4-fluorobenzyl ether | BBr₃ | Dichloromethane | 0 to 25 | 16 h | - | - | [1] |

Experimental Protocols

Method 1: Direct Bromination of 4-Fluorophenol with Bromine in Dichloroethane[1]

This protocol describes a high-yield synthesis of this compound using molecular bromine.

Materials:

-

4-Fluorophenol (200 g, 1.785 mol)

-

Dichloroethane (450 ml)

-

Bromine (300 g, 1.875 mol)

-

Sodium sulfite (B76179) (33 g, 0.26 mol)

-

10% Sodium hydroxide (B78521) solution

-

20% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

In a 2 L reaction flask, mix 200 g of 4-fluorophenol with 300 ml of dichloroethane.

-

Prepare a solution of 300 g of bromine in 150 ml of dichloroethane.

-

Cool the reaction flask to 5-10°C and add the bromine solution dropwise.

-

After the addition is complete, heat the reaction mixture for 30 minutes.

-

Add a mixture of 33 g of sodium sulfite in 200 ml of water to the reaction flask and stir for 30 minutes.

-

Separate the organic layer.

-

Neutralize the organic layer with a mixed alkaline solution (10% NaOH/20% NaHCO₃).

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Evaporate the solvent using a rotary evaporator to obtain this compound as a yellow liquid.

Yield and Purity:

Method 2: Direct Bromination of 4-Fluorophenol with Bromine in Dichloromethane[3]

This method provides an alternative solvent system and temperature condition for the direct bromination.

Materials:

-

4-Fluorophenol (33.6 g)

-

Dichloromethane (300 ml)

-

Bromine (15.3 ml)

Procedure:

-

Dissolve 33.6 g of 4-fluorophenol in 300 ml of dichloromethane in a suitable reaction vessel.

-

Cool the solution to -20°C.

-

Add 15.3 ml of bromine dropwise to the cooled solution.

-

Allow the solution to stand for 24 hours, during which it should become colorless.

-

Purify the product by distillation to obtain this compound.

Method 3: Selective Ortho-Bromination with N-Bromosuccinimide (NBS)[4]

This procedure offers excellent selectivity for the mono-ortho-brominated product using a milder brominating agent.

Materials:

-

4-Fluorophenol (~10 mmol)

-

p-Toluenesulfonic acid (pTsOH, 10 mol%)

-

N-Bromosuccinimide (NBS, 100 mol%, recrystallized from H₂O)

-

ACS-grade Methanol

Procedure:

-

Prepare a solution of the 4-fluorophenol and pTsOH (10 mol%) in methanol (1.0 mL per mmol of starting material).

-

Stir the solution for 10 minutes.

-

Prepare a 0.1 M solution of NBS in methanol in a flask protected from light.

-

Add the NBS solution dropwise to the phenol solution over 20 minutes.

-

Stir the reaction mixture for an additional 5 minutes.

-

Concentrate the reaction mixture in vacuo.

-

Purify the resulting residue using column chromatography (CH₂Cl₂ or 1% MeOH in CH₂Cl₂).

Yield:

-

Isolated Yield: >86%[4]

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, with the direct bromination of 4-fluorophenol being the most straightforward and high-yielding method. The choice of brominating agent and reaction conditions can be tailored to specific laboratory capabilities and desired purity profiles. The selective ortho-bromination using NBS offers a milder alternative with excellent control over regioselectivity. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Physical Characteristics of 2-Bromo-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Bromo-4-fluorophenol (CAS No. 496-69-5). The information herein is curated to support research, synthesis, and drug development activities by offering detailed data, experimental context, and logical workflows for characterization.

Core Physical and Chemical Properties

This compound is a halogenated aromatic compound with the molecular formula C₆H₄BrFO[1][2][3]. It presents as a solid at room temperature, with its appearance described as a colorless, white, to pale cream or yellow crystalline powder or fused solid[1][3][4]. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals[3][4].

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 496-69-5[1][2][5][6] |

| Molecular Formula | C₆H₄BrFO[1][2][3][7] |

| Molecular Weight | 191.00 g/mol [2][3][7] |

| Melting Point | 39.0 - 46.0 °C[1][5][8] |

| Boiling Point | 89 °C at 1 mmHg[5][6]130-131 °C at 50 mmHg[8] |

| Density | 1.717 - 1.744 g/cm³[6][8] |

| Appearance | White to gray or brown crystalline solid/powder[1][3][5] |

| pKa | 8.44 ± 0.18 (Predicted)[6] |

| Refractive Index | 1.554[6][8] |

| Flash Point | 85 °C (185 °F)[6][8] |

| Purity | Typically ≥98% (by GC)[1] |

Experimental Protocols for Characterization

The determination of the physical properties of this compound relies on standard analytical chemistry techniques. Below are detailed methodologies for key experiments.

-

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

-

Methodology:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point. A narrow range is indicative of high purity.

-

-

Objective: To determine the purity of this compound.

-

Methodology:

-

A standard solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

A small volume of the solution is injected into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas through a capillary column.

-

The components of the sample are separated based on their boiling points and interaction with the column's stationary phase.

-

A detector measures the quantity of each component as it elutes from the column.

-

The purity is calculated by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram.

-

Spectroscopic methods are essential for confirming the chemical structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology:

-

A sample is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3)[9][10].

-

The solution is placed in a strong magnetic field within an NMR spectrometer.

-

The sample is irradiated with radio waves, causing the nuclei (¹H and ¹³C) to absorb and re-emit electromagnetic radiation.

-

The resulting spectrum provides information about the chemical environment of each proton and carbon atom, confirming the substitution pattern on the aromatic ring. Spectra for this compound are available in public databases[9][10][11].

-

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

A sample can be analyzed as a solid (e.g., using a KBr disc) or in the vapor phase[12].

-

The sample is exposed to infrared radiation.

-

The absorption of specific frequencies of IR radiation corresponds to the vibrational frequencies of the chemical bonds (e.g., O-H, C-F, C-Br, and aromatic C-C bonds).

-

The resulting IR spectrum provides a fingerprint of the molecule's functional groups.

-

-

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, ensuring the final product meets the required purity and structural identity.

Caption: Workflow for Synthesis and Characterization of this compound.

References

- 1. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | C6H4BrFO | CID 605472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 496-69-5 [chemicalbook.com]

- 6. 496-69-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. 496-69-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(496-69-5) 1H NMR spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2-Bromo-4-fluorophenol

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Bromo-4-fluorophenol, tailored for researchers, scientists, and professionals in drug development. The document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and logical workflow visualizations.

Molecular Structure and Spectroscopic Correlation

This compound (C₆H₄BrFO) is a halogenated aromatic compound with a molecular weight of approximately 191.00 g/mol .[1] Its structure consists of a phenol (B47542) ring substituted with a bromine atom at position 2 and a fluorine atom at position 4. This specific substitution pattern gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization.

Caption: Molecular structure of this compound and its correlation to expected spectroscopic signals.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data Solvent: CDCl₃[2][3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.30 | dd | J = 8.8, 3.2 Hz | H-6 |

| ~7.05 | ddd | J = 8.8, 8.8, 3.2 Hz | H-5 |

| ~6.85 | dd | J = 8.8, 4.8 Hz | H-3 |

| ~5.50 | s (broad) | - | OH |

Table 2: ¹³C NMR Spectroscopic Data Solvent: CDCl₃[4][5]

| Chemical Shift (δ) ppm | Assignment |

| ~157.0 (d, J ≈ 240 Hz) | C-4 |

| ~150.0 | C-1 |

| ~125.0 (d, J ≈ 8 Hz) | C-5 |

| ~121.0 (d, J ≈ 25 Hz) | C-3 |

| ~118.0 (d, J ≈ 8 Hz) | C-6 |

| ~110.0 | C-2 |

Table 3: IR Absorption Bands Technique: ATR-IR[6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3500 | Broad | O-H Stretch |

| ~1590, 1490, 1440 | Medium-Strong | Aromatic C=C Bending |

| ~1250 | Strong | C-F Stretch |

| ~1180 | Strong | C-O Stretch |

| ~870, 820 | Strong | C-H Bending (out-of-plane) |

| ~650 | Medium | C-Br Stretch |

Table 4: Mass Spectrometry Data Technique: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 190, 192 | ~1:1 | [M]⁺ (Molecular Ion) |

| 111 | Base Peak | [M-Br]⁺ |

| 83 | - | [M-Br-CO]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols that can be adapted for specific instrumentation.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton and carbon framework of the molecule.

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[2][7]

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d6) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).[7][8] The solution was transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to TMS.

3.2 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[1]

-

Sample Preparation (ATR): A small amount of the solid this compound sample was placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure was applied to ensure good contact.

-

Acquisition:

-

A background spectrum of the clean, empty ATR crystal was recorded.

-

The sample spectrum was then recorded over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans were co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum was automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the analyte.[9]

-

Instrumentation: A high-resolution mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction.[10]

-

GC-MS Conditions:

-

Injector: Split/splitless injector at 250°C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

Data Processing: The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to this compound. The mass spectrum associated with this peak was extracted, and the mass-to-charge ratios (m/z) and relative abundances of the ions were determined.

Workflow for Spectroscopic Data Interpretation

The process of elucidating a chemical structure from its spectroscopic data follows a logical progression. The following diagram illustrates a typical workflow for interpreting the combined data from MS, IR, and NMR to confirm the structure of this compound.

Caption: A logical workflow for the interpretation of combined spectroscopic data.

References

- 1. This compound | C6H4BrFO | CID 605472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(496-69-5) 1H NMR [m.chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound(496-69-5) 13C NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. asianpubs.org [asianpubs.org]

In-Depth 1H NMR Spectrum Analysis of 2-Bromo-4-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-bromo-4-fluorophenol. The following sections present a comprehensive interpretation of the spectral data, a standardized experimental protocol for data acquisition, and visual diagrams to elucidate structural relationships and experimental processes.

Spectral Data and Interpretation

The 1H NMR spectrum of this compound, a trisubstituted benzene (B151609) derivative, presents a distinct set of signals corresponding to the three aromatic protons and the single hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the hydroxyl (-OH), bromine (-Br), and fluorine (-F) substituents. The hydroxyl group is an activating, ortho-, para-directing group, while bromine and fluorine are deactivating, ortho-, para-directing groups.

Peak Assignment and Coupling Analysis:

The aromatic region of the spectrum is anticipated to show three distinct signals. Based on the known chemical shifts from a 400 MHz spectrum in deuterated chloroform (B151607) (CDCl3), the following assignments can be made.[1] The signal at approximately 5.35 ppm is attributed to the hydroxyl proton (H-O). This peak is often broad and its chemical shift can vary with concentration and solvent.

The proton designated as H-3, situated between the bromine and fluorine atoms, is expected to be the most downfield of the aromatic protons due to the cumulative electron-withdrawing effects of the adjacent halogens. The proton H-5, which is ortho to the fluorine and meta to the bromine, will experience different shielding compared to H-6, which is ortho to the hydroxyl group and meta to the fluorine.

The multiplicity of each aromatic proton signal is determined by its coupling to neighboring protons and the fluorine atom. Typical coupling constants for aromatic systems are:

-

Ortho coupling (³JHH): 6-10 Hz

-

Meta coupling (⁴JHH): 2-4 Hz

-

Para coupling (⁵JHH): 0-1 Hz

-

Ortho H-F coupling (³JHF): 6-10 Hz

-

Meta H-F coupling (⁴JHF): 4-8 Hz

-

Para H-F coupling (⁵JHF): 0-3 Hz

Based on these typical values, the expected splitting patterns for the aromatic protons of this compound are as follows:

-

H-3: Appears as a doublet of doublets due to ortho coupling with the fluorine at C-4 and meta coupling with H-5.

-

H-5: Appears as a doublet of doublets of doublets due to ortho coupling with H-6, meta coupling with H-3, and meta coupling with the fluorine at C-4.

-

H-6: Appears as a doublet of doublets due to ortho coupling with H-5 and para coupling with the fluorine at C-4.

Table 1: 1H NMR Data for this compound

| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Estimated Multiplicity | Estimated Coupling Constants (J) in Hz |

| H-O | ~5.35 | broad singlet (br s) | - |

| H-3 | ~7.21 | doublet of doublets (dd) | ³JHF ≈ 8.0, ⁴JHH ≈ 3.0 |

| H-5 | ~6.97 | doublet of doublets of doublets (ddd) | ³JHH ≈ 9.0, ⁴JHF ≈ 6.0, ⁴JHH ≈ 3.0 |

| H-6 | ~6.96 | doublet of doublets (dd) | ³JHH ≈ 9.0, ⁵JHF ≈ 2.0 |

Note: The chemical shifts are based on reported data. Multiplicities and coupling constants are estimated based on typical values for similar aromatic systems.

Experimental Protocols

The following provides a detailed methodology for acquiring a high-quality 1H NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants. If necessary, purify the compound by recrystallization or column chromatography.

-

Massing: Accurately weigh approximately 5-10 mg of solid this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. Other solvents such as acetone-d₆ or DMSO-d₆ can also be used.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added to the solvent (0.03% v/v).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

2.2. NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Matching: Tune and match the NMR probe to the resonance frequency of ¹H.

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks. This can be done manually or using an automated shimming routine.

-

Acquisition Parameters: Set the appropriate acquisition parameters:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID).

2.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak.

-

Coupling Constant Measurement: Measure the J-coupling constants for the multiplets.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure with proton assignments and a general workflow for 1H NMR analysis.

Caption: Molecular structure and proton coupling in this compound.

References

FT-IR Spectroscopy of 2-Bromo-4-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fourier-Transform Infrared (FT-IR) spectroscopy as applied to the analysis of 2-Bromo-4-fluorophenol. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analytical process.

Core Concepts in the FT-IR Analysis of this compound

FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

For this compound, a substituted aromatic compound, the FT-IR spectrum is characterized by a combination of vibrations from the phenol (B47542) group (-OH), the aromatic ring, and the carbon-halogen bonds (C-Br and C-F).

Predicted FT-IR Spectral Data for this compound

While experimental spectral data for this compound is not publicly available in detail, a predictive summary of its characteristic FT-IR absorption bands can be compiled based on the known frequencies of phenols and the influence of halogen substituents.[1][2] The electron-withdrawing nature of the bromine and fluorine atoms can influence the bond strengths and, consequently, the vibrational frequencies of the aromatic ring and the phenolic group.

Below is a table summarizing the predicted vibrational modes for this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Predicted Intensity | Notes |

| 3600 - 3200 | O-H Stretch | Strong, Broad | The broadness is due to intermolecular hydrogen bonding between the phenolic hydroxyl groups.[2][3] The exact position can be sensitive to the sample concentration and physical state. |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of C-H vibrations in the benzene (B151609) ring.[2] |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong | Typically appears as a set of sharp bands. The substitution pattern on the ring can influence the number and position of these bands.[2][3] |

| ~1250 | C-O Stretch (Phenolic) | Strong | This band is characteristic of the stretching vibration of the carbon-oxygen bond in phenols.[2] |

| 1250 - 1100 | C-F Stretch | Strong | The carbon-fluorine bond gives rise to a strong absorption in this region. |

| 900 - 800 | Aromatic C-H Out-of-Plane Bend | Strong | The position of these bands is highly indicative of the substitution pattern on the aromatic ring. |

| 700 - 500 | C-Br Stretch | Medium | The carbon-bromine stretching vibration is expected in the lower frequency region of the mid-IR spectrum. |

Experimental Protocol for FT-IR Analysis

The following is a detailed methodology for obtaining a high-quality FT-IR spectrum of a solid sample such as this compound using the KBr pellet method.

I. Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Hydraulic Press

-

KBr Pellet Die Set

-

Agate Mortar and Pestle

-

Infrared Grade Potassium Bromide (KBr), desiccated

-

Spatula

-

Analytical Balance

-

Sample of this compound (solid)

II. Sample Preparation (KBr Pellet Method)

-

Drying: Ensure both the KBr powder and the this compound sample are thoroughly dry to avoid interference from water absorption bands in the spectrum. This can be achieved by drying in a vacuum oven at a low temperature.

-

Weighing: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding: Transfer the weighed KBr and sample to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial for obtaining a high-quality, transparent pellet.

-

Pellet Formation:

-

Assemble the KBr pellet die.

-

Carefully transfer the ground powder into the die, ensuring an even distribution.

-

Place the die in the hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Carefully release the pressure and retrieve the pellet from the die.

-

III. Spectral Acquisition

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer's sample compartment. Run a background scan to record the spectrum of the instrument's atmosphere (primarily CO₂ and water vapor). This background spectrum will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Mount the KBr pellet containing the this compound sample in the sample holder and place it in the spectrometer.

-

Data Collection: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

IV. Data Processing and Analysis

-

Baseline Correction: If necessary, perform a baseline correction on the acquired spectrum to remove any sloping or curved baseline.

-

Peak Picking: Identify the wavenumbers of the absorption maxima (peaks) in the spectrum.

-

Interpretation: Assign the observed absorption bands to the corresponding molecular vibrations based on known characteristic frequencies and the predicted data table.

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow of an FT-IR spectroscopic analysis, from the initial sample preparation to the final interpretation of the spectral data.

Caption: A flowchart illustrating the key stages of FT-IR analysis.

This technical guide provides a foundational understanding of the FT-IR spectroscopy of this compound. For definitive peak assignments and further structural elucidation, comparison with an experimentally obtained spectrum of a pure standard is recommended.

References

- 1. Vibrational analysis of substituted phenols: part I. Vibrational spectra, normal coordinate analysis and transferability of force constants of some formyl-, methoxy-, formylmethoxy-, methyl- and halogeno-phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation of 2-Bromo-4-fluorophenol, a compound of interest in various chemical and pharmaceutical research fields. Understanding its fragmentation behavior is crucial for its accurate identification and characterization in complex matrices. This document outlines the expected fragmentation patterns under electron ionization (EI), presents quantitative data from spectral libraries, and provides a standardized experimental protocol for its analysis.

Core Concepts in the Mass Spectrometry of this compound

Electron Ionization (EI) is a common technique used in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of semi-volatile compounds like this compound.[1] EI is considered a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation.[1] The process begins with the bombardment of the sample with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a molecular radical cation (M•+). This molecular ion is often unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) of the fragments and their relative abundances providing clues to the original structure.

For this compound, key structural features influencing its fragmentation include the aromatic ring, the hydroxyl group, and the two halogen substituents (bromine and fluorine). The presence of bromine is particularly significant due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which results in a distinctive M+2 peak for bromine-containing fragments.

Data Presentation: Mass Spectral Data

The following table summarizes the key mass spectral data for this compound obtained from the NIST (National Institute of Standards and Technology) Mass Spectrometry Data Center, as archived in the PubChem database.[2]

| NIST Number | Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

| 340710 | Main library | 102 | 82 | 190 | 192 |

| 237304 | Replicate library | 93 | 190 | 192 | 82 |

Table 1: Summary of GC-MS data for this compound from the NIST database.[2]

The molecular weight of this compound (C₆H₄BrFO) is approximately 191.00 g/mol .[2] The peaks at m/z 190 and 192 likely represent the isotopic cluster of the molecular ion [M]•+ and [M+2]•+, respectively, confirming the presence of one bromine atom. The base peak (most intense peak) varies between the two library entries, indicating potential differences in experimental conditions or data processing.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

1. Sample Preparation

-

Solvent Selection: A volatile organic solvent compatible with GC-MS is required. Dichloromethane, hexane, methanol, or ethyl ether are suitable choices.[3]

-

Concentration: Prepare a solution with a concentration of approximately 10 µg/mL. The goal is to achieve an on-column injection of about 10 ng with a 1 µL injection volume (in splitless mode).[3]

-

Sample Purity: Ensure the sample is free of particulate matter by centrifugation or filtration to prevent blockage of the syringe and contamination of the injector and column.[3]

-

Vials: Use 1.5 mL glass GC autosampler vials. A minimum sample volume of 50 µL is recommended to ensure proper injection.[3]

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds. A non-polar (e.g., DB-5) or medium-polarity column is often used for halogenated phenols.

-

Injector:

-

Temperature: 250 °C[4]

-

Injection Volume: 1 µL

-

Mode: Splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the column.

-

-

Oven Temperature Program:

-

Mass Spectrometer: A quadrupole, ion trap, or time-of-flight mass spectrometer can be used.

-

Ionization Source: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

-

Mass Analyzer:

-

Scan Range: m/z 40-400 (to encompass the molecular ion and expected fragments)

-

-

Detector Temperature: 275 °C[4]

Mandatory Visualization

Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is initiated by the formation of the molecular ion. Subsequent fragmentation likely proceeds through several pathways, including the loss of the bromine atom, carbon monoxide, and hydrogen cyanide, as well as cleavage of the aromatic ring.

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Workflow for GC-MS Analysis

The general workflow for analyzing this compound using GC-MS involves sample preparation, injection into the GC for separation, ionization and fragmentation in the mass spectrometer, and finally, detection and data analysis.

Caption: General experimental workflow for GC-MS analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilic Substitution Reactivity of 2-Bromo-4-fluorophenol

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactivity of this compound. The document details the interplay of electronic and steric effects governed by the hydroxyl, bromo, and fluoro substituents, which collectively dictate the regioselectivity of the aromatic ring. We explore key EAS reactions including nitration, halogenation, sulfonation, and Friedel-Crafts reactions, presenting detailed experimental protocols and summarizing quantitative data. This guide serves as a critical resource for professionals engaged in the synthesis of complex aromatic compounds for pharmaceutical and agrochemical applications.

Introduction and Core Principles

This compound is a valuable substituted phenol (B47542) intermediate in organic synthesis. Understanding its reactivity towards electrophiles is crucial for the strategic development of novel derivatives. The regiochemical outcome of electrophilic aromatic substitution on this molecule is determined by the cumulative directing effects of its three substituents: the hydroxyl (-OH) group, the bromine (-Br) atom, and the fluorine (-F) atom.

-

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating substituent due to the resonance donation (+R effect) of its lone pair of electrons into the aromatic ring. This effect significantly outweighs its inductive electron-withdrawing (-I) effect. As a result, it strongly directs incoming electrophiles to the ortho and para positions.[1][2][3]

-

Halogen (-Br, -F) Groups: Bromine and fluorine are deactivating substituents because their strong inductive electron-withdrawing effect (-I) is greater than their resonance electron-donating effect (+R).[4][5][6] However, they are still considered ortho, para-directors because their lone pairs can stabilize the cationic intermediate (arenium ion) formed during substitution at these positions through resonance.[4][7]

Regioselectivity Analysis

The combined influence of the substituents on this compound directs electrophilic attack to a specific position. The available positions for substitution are C3, C5, and C6.

-

Position C2: Blocked by the bromo group.

-

Position C4: Blocked by the fluoro group.

-

Directing Influences:

-

The -OH group strongly activates the C2 (ortho), C4 (para), and C6 (ortho) positions.

-

The -Br group deactivates the ring but directs to its ortho (C3) and para (C6) positions.

-

The -F group deactivates the ring but directs to its ortho (C3, C5) positions.

-

The activating effect of the hydroxyl group is dominant. Since the C2 and C4 positions are blocked, the primary site for electrophilic attack is the C6 position , which is ortho to the strongly activating hydroxyl group and para to the bromo group.

References

An In-depth Technical Guide on the Solubility of 2-Bromo-4-fluorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4-fluorophenol, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational physicochemical properties that govern solubility. Furthermore, it offers detailed experimental protocols for the accurate determination of this critical parameter in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals involved in the development of new chemical entities and formulations.

Introduction

This compound (CAS No. 496-69-5) is a halogenated phenol (B47542) derivative with significant applications as a building block in organic synthesis.[1][2] Its utility in the synthesis of pharmaceuticals, agrochemicals, and materials for material science necessitates a thorough understanding of its physicochemical properties, among which solubility is of paramount importance for reaction kinetics, purification, and formulation development.[1][2]

Physicochemical Properties Influencing Solubility

The solubility of a compound is dictated by its molecular structure and the physical properties of both the solute and the solvent. Key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrFO | [1][2][3] |

| Molecular Weight | 191.00 g/mol | [1][2][3] |

| Appearance | Light brown to brown crystalline solid; Yellow to brown crystalline solid | [2][4] |

| Melting Point | 43-45 °C | [4] |

| Boiling Point | 89 °C at 1 mmHg | [4] |

| XLogP3 | 2.6 | [3] |

The presence of a polar hydroxyl group suggests potential solubility in polar solvents, while the brominated and fluorinated aromatic ring contributes to its lipophilicity, indicating solubility in non-polar organic solvents. The XLogP3 value of 2.6 suggests a moderate level of lipophilicity. Based on the principle of "like dissolves like," it can be qualitatively predicted that this compound will exhibit good solubility in polar aprotic solvents and alcohols, and moderate solubility in non-polar hydrocarbon solvents. However, for precise quantitative understanding, experimental determination is essential.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent. This method involves equilibrating a surplus of the solid compound with the solvent at a constant temperature until the solution is saturated.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Vials with screw caps

3.2. Experimental Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation.

-

Sample Preparation: Add an excess amount of this compound to several vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial containing the solid.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C). The shaker should be set to a speed that ensures continuous agitation of the solid in the solvent without creating a vortex. The equilibration time can vary but is typically 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the measured concentration does not change over time).

-

Sample Withdrawal and Filtration: After equilibration, stop the shaker and allow the vials to stand in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean vial to remove any undissolved solid particles.

-

Dilution and Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Calculation of Solubility: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in readily accessible literature, this guide provides the necessary framework for researchers to determine this critical parameter. The outlined physicochemical properties offer a qualitative understanding of its expected solubility behavior, and the detailed experimental protocol for the shake-flask method provides a robust methodology for generating precise and reliable quantitative data. Accurate solubility data is indispensable for the effective design of synthetic routes, purification processes, and the formulation of products containing this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-fluorophenol

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Bromo-4-fluorophenol, targeted towards researchers, scientists, and professionals in drug development. This document collates critical data from various sources and presents it in a structured format, including detailed experimental methodologies and visual workflows.

Physicochemical Properties of this compound

This compound is a halogenated phenol (B47542) that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the unique reactivity conferred by the bromo and fluoro substituents on the phenol ring.[1] An accurate understanding of its physical properties, such as melting and boiling points, is fundamental for its application in synthetic chemistry.

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

| Property | Value | Conditions |

| Melting Point | 39.0 - 45.0 °C[3] | |

| 43 - 45 °C[1][4][5][6][7] | ||

| Boiling Point | 89 °C[1][4][5][6] | at 1 mmHg (1 hPa) |

| 145 °C[8] | at 20 mmHg | |

| Density | 1.744 g/cm³ | |

| Flash Point | 85 °C[4] | closed cup |

| 185 °F | ||

| pKa | 8.44 ± 0.18 | Predicted |

| Molecular Formula | C₆H₄BrFO[3][9] | |

| Molecular Weight | 191.00 g/mol [9] |

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of this compound are crucial for reproducibility in a research setting.

A common method for the preparation of this compound involves the bromination of 4-fluorophenol (B42351).[8]

Materials:

-

4-fluorophenol (1.785 mol)

-

Dichloroethane (450 ml total)

-

Bromine (1.875 mol)

-

Sodium sulfite (B76179) (0.26 mol)

-

Water (200 ml)

-

10% Sodium hydroxide (B78521) / 20% Sodium bicarbonate mixed alkaline solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a 2L reaction flask, 200g of 4-fluorophenol and 300ml of dichloroethane are mixed.[8]

-

A mixture of 300g of bromine and 150ml of dichloroethane is added dropwise at a temperature of 5°C to 10°C.[8]

-

After the addition is complete, the reaction is heated for 30 minutes.[8]

-

A mixture of 33g of sodium sulfite and 200ml of water is then added, and the mixture is stirred for 30 minutes.[8]

-

The layers are allowed to separate, and the organic layer is collected.[8]

-

The organic layer is neutralized with a mixed alkaline solution (10% NaOH/20% NaHCO3) and dried with anhydrous magnesium sulfate.[8]

-

The solvent is evaporated using a rotary evaporator to yield the product, this compound.[8]

-

The final product is typically a light brown to brown or colorless to pale cream crystalline solid.[3][6] The purity is often determined by gas chromatography.[8]

While specific experimental details for the determination of the melting and boiling points of this compound are not extensively described in the provided search results, standard laboratory techniques are implied.

-

Melting Point: The melting point is typically determined using a calibrated melting point apparatus. A small sample of the crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded. The reported ranges, such as 43-45 °C, indicate the transition from solid to liquid.[1][4][5][6]

-

Boiling Point: The boiling point is determined at reduced pressure to prevent decomposition of the compound at higher temperatures. The reported value of 89 °C at 1 mmHg indicates that the vapor pressure of the liquid equals the applied pressure at this temperature.[1][4][5][6]

Visualized Experimental Workflow

The synthesis of this compound can be visualized as a multi-step chemical process. The following diagram illustrates the workflow from starting materials to the final purified product.

Caption: Synthesis Workflow of this compound.

References

- 1. 496-69-5 | this compound [fluoromart.com]

- 2. chemimpex.com [chemimpex.com]

- 3. A11263.22 [thermofisher.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 496-69-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 496-69-5 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | C6H4BrFO | CID 605472 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Research Areas for 2-Bromo-4-fluorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-4-fluorophenol, a halogenated phenolic compound, presents a versatile scaffold for synthetic chemistry with significant potential across various research and development sectors. Its unique substitution pattern, featuring a bromine atom ortho to the hydroxyl group and a fluorine atom in the para position, imparts distinct reactivity and physicochemical properties. This guide explores the synthesis, key reactions, and promising research avenues for this compound, providing a technical resource for its application in medicinal chemistry, agrochemistry, and materials science.

Physicochemical Properties and Spectroscopic Data

This compound is a light brown to brown crystalline solid.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 496-69-5 | [2] |

| Molecular Formula | C₆H₄BrFO | [2] |

| Molecular Weight | 191.00 g/mol | [2] |

| Appearance | Light brown to brown crystalline solid | [1] |

| Melting Point | 43-45 °C | [1] |

| Boiling Point | 89 °C/1 mmHg | [1] |

| XLogP3 | 2.6 | [2] |

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below.

| Spectroscopy | Data |

| ¹H NMR | --INVALID-LINK--[3] |

| ¹³C NMR | --INVALID-LINK-- |

| IR | --INVALID-LINK--[3] |

| MS | --INVALID-LINK--[3] |

Synthesis of this compound

The primary synthetic route to this compound is through the bromination of 4-fluorophenol (B42351). A detailed experimental protocol is provided below.

Experimental Protocol: Bromination of 4-Fluorophenol

Materials:

-

4-Fluorophenol

-

Dichloroethane

-

Bromine

-

Sodium sulfite (B76179)

-

10% Sodium hydroxide (B78521) solution

-

20% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a 2 L reaction flask, combine 200 g (1.785 mol) of 4-fluorophenol and 300 ml of dichloroethane.

-

Cool the mixture to 5-10 °C.

-

Slowly add a solution of 300 g (1.875 mol) of bromine in 150 ml of dichloroethane dropwise to the reaction mixture while maintaining the temperature between 5-10 °C.

-

After the addition is complete, heat the reaction mixture for 30 minutes.

-

Add a mixture of 33 g (0.26 mol) of sodium sulfite in 200 ml of water and stir for 30 minutes.

-

Separate the organic layer.

-

Neutralize the organic layer with a mixed alkaline solution of 10% NaOH and 20% NaHCO₃.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Remove the solvent using a rotary evaporator to obtain this compound.

Quantitative Data:

-

Yield: 343 g (1.688 mol), 95% molar yield[4]

-

Purity (by GC): 94%[4]

-

Boiling Point: 145 °C/20 mmHg[4]

A logical workflow for this synthesis is depicted in the following diagram.

Potential Research Areas and Key Reactions

This compound serves as a versatile building block for the synthesis of more complex molecules. Its reactivity is primarily centered around the hydroxyl group and the carbon-bromine bond, making it an ideal substrate for various coupling and substitution reactions.

Medicinal Chemistry

The presence of both fluorine and bromine atoms makes this compound an attractive starting material for the synthesis of novel pharmaceutical compounds.[5] Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The bromine atom provides a reactive handle for introducing further molecular diversity.

Potential Therapeutic Targets:

-

Anticancer Agents: Bromophenol derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[6][7] The synthesis of novel derivatives of this compound could lead to the discovery of potent anticancer agents.

-

Antimicrobial Agents: Halogenated phenols are known to possess antibacterial and antifungal properties. Research into new antimicrobial agents is crucial to combat the rise of drug-resistant pathogens.

-

Neurological Disorders: The compound is an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[5]

A key application of this compound is in the synthesis of 3-amino-4-fluorophenol, a precursor for various pharmaceutical compounds.[4]

This multi-step synthesis involves the initial conversion of this compound to an intermediate ester, followed by nitration, reduction, and final transformation.

Step 1: Preparation of 2-Bromo-4-fluorophenoxyacetic acid ethyl ester

-

In a 2 L reaction flask, dissolve 74.3 g (1.857 mol) of sodium hydroxide in 675 ml of water.

-

Add 343 g (1.688 mol) of this compound at room temperature.

-

Add 201.5 g (1.857 mol) of chloromethyl methyl ether dropwise.

-

Heat the reaction for 1 hour.

-

Separate the organic layer to obtain the product.

Step 2: Preparation of 2-Bromo-4-fluoro-5-nitrophenylacetic acid ethyl ester

-

To 1235.5 g (12.35 mol) of concentrated sulfuric acid, add 451.5 g (1.63 mol) of the product from Step 1 dropwise at room temperature.

-

Cool the mixture to 5-10 °C and add a mixture of 119 g (1.79 mol) of concentrated sulfuric acid and 119 g (1.19 mol) of concentrated nitric acid dropwise.

-

Stir for 1.5 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter and recrystallize from anhydrous ethanol.

Step 3: Preparation of 2-Bromo-4-fluoro-5-aminophenylacetic acid ethyl ester

-

In a 2 L reaction flask, add 750 g of anhydrous ethanol, 200 g of water, 224 g (4 mol) of iron powder, and 14.7 g of 30% hydrochloric acid.

-

Stir the mixture at 79 °C for 1 hour.

-

Add 374 g (1.21 mol) of the product from Step 2 in batches.

-

After 2 hours, cool the mixture and filter.

-

Evaporate the filtrate to dryness to obtain the product.

Step 4: Preparation of 3-Amino-4-fluorophenol

-

In a 5 L reaction flask, mix 450 ml of water, 708.5 g (10.9 mol) of zinc powder, and 303 g (1.09 mol) of the product from Step 3.

-

Add a solution of 218 g (5.45 mol) of sodium hydroxide in 1500 ml of water dropwise at 45 °C.

-

Stir at a higher temperature for 1 hour.

-

Cool and filter the mixture.

-

Add 406 g (3.33 mol) of 30% hydrochloric acid to the filtrate dropwise to precipitate the final product.[4]

The following diagram illustrates the synthetic pathway from this compound to 3-Amino-4-fluorophenol.

Agrochemicals

This compound is a valuable intermediate in the synthesis of herbicides and pesticides.[5] The incorporation of halogen atoms can enhance the biological activity and selectivity of agrochemicals. A patent has been filed for the preparation of 2-bromo-4-fluoro-6-nitrophenol (B1271563) and its use as a fungicide and herbicide.[1]

Potential Research Directions:

-

Novel Herbicides: Synthesis and screening of derivatives for herbicidal activity against a range of weed species.

-

Fungicides: Development of new fungicides for the control of plant pathogens.

Materials Science

The unique properties of this compound make it a candidate for incorporation into advanced polymers and functional materials. The presence of bromine can impart flame-retardant properties to polymers.[8]

Potential Applications:

-

Flame Retardant Polymers: Incorporation of this compound into polymer backbones or as a pendant group to enhance their fire resistance.

-

Functional Materials: Synthesis of materials with tailored electronic or optical properties.

Key Synthetic Transformations

The reactivity of this compound allows for a variety of synthetic transformations to generate a diverse library of derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst (0.02-0.05 eq), and a base (2.0-3.0 eq).

-

Add a suitable solvent system.

-

Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

The catalytic cycle for the Suzuki-Miyaura coupling is depicted below.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds. It is a valuable tool for the synthesis of aryl amines, ethers, and thioethers.[9]

Materials:

-

This compound (or a protected derivative)

-

Amine

-

Copper(I) iodide

-

Ligand (e.g., L-proline)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., DMSO)

Procedure:

-

To a dry reaction flask, add the this compound derivative (1.0 eq), amine (1.2 eq), copper(I) iodide (0.1 eq), and ligand (0.2 eq).

-

Add the base (2.0 eq) and solvent.

-

Purge the flask with an inert gas.

-

Heat the reaction mixture to 120-130 °C with vigorous stirring.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, dilute with an organic solvent and water.

-

Extract the product, wash, dry, and concentrate.

-

Purify by column chromatography.[9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is a highly versatile and widely used method for the synthesis of aryl amines.

Materials:

-

This compound

-

Amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine (B1218219) ligand (e.g., XPhos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene)

Procedure:

-

In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the amine (1.1-1.5 eq), the palladium precatalyst, the phosphine ligand, and the base.

-

Add the anhydrous solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

This compound is a valuable and versatile building block with significant potential for the development of new molecules in medicinal chemistry, agrochemistry, and materials science. Its unique structural features allow for a wide range of synthetic transformations, providing access to a diverse array of functionalized compounds. The experimental protocols and potential research areas outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising intermediate. Further investigation into the synthesis and biological evaluation of novel derivatives is warranted to unlock new therapeutic agents, agrochemicals, and advanced materials.

References

- 1. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 2. This compound | C6H4BrFO | CID 605472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(496-69-5) 1H NMR [m.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and testing of flame retardant additives and polymers [repository.rice.edu]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Bromo-4-fluorophenol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-fluorophenol, a key building block in modern organic synthesis. The document details its discovery and historical context, physical and chemical properties, key experimental protocols for its synthesis, and its significant applications, particularly in the pharmaceutical and agrochemical industries.

Introduction

This compound (CAS No. 496-69-5) is a halogenated aromatic organic compound that has emerged as a versatile intermediate in the synthesis of complex molecules. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxyl group on a benzene (B151609) ring, imparts specific reactivity that is highly valued in medicinal chemistry and materials science. This guide explores the origins, synthesis, and utility of this important chemical entity.

Discovery and Historical Context

Pinpointing the exact moment of the first synthesis of this compound is challenging, as is common with many specialized chemical intermediates. Its history is intertwined with the broader development of organofluorine chemistry and the synthesis of halogenated phenols throughout the mid-20th century. The growing interest in fluorinated organic compounds, driven by their unique properties and potential applications in pharmaceuticals and agrochemicals, spurred the development of methods for the selective halogenation of aromatic rings.

Patents from the 1950s and 1960s describe various processes for the preparation of fluorophenols and bromophenols, indicating a fervent period of research in this area. For instance, a 1960 patent by The Dow Chemical Company detailed a method for hydrolyzing bromo-fluoro-substituted aromatic compounds to produce fluorophenols.[1] While this patent does not specifically name this compound, it lays the groundwork for the synthesis of such compounds. Similarly, patents from the 1960s outline methods for the selective bromination of phenols, further expanding the synthetic toolbox available to chemists of the era.[2][3]

The synthesis of the isomeric 4-Bromo-2-fluorophenol, for example, is detailed in a 1987 patent, suggesting that the synthesis of various bromo-fluoro-phenol isomers was of significant interest for industrial applications, including the development of herbicides.[4] The emergence of this compound as a commercially available and widely used building block likely occurred as the demand for sophisticated, highly functionalized intermediates grew within the pharmaceutical and agrochemical sectors.

Physicochemical Properties

This compound is a solid at room temperature with properties that make it a useful synthetic intermediate. A summary of its key physical and chemical data is presented in the table below.

| Property | Value |

| CAS Number | 496-69-5 |

| Molecular Formula | C₆H₄BrFO |

| Molecular Weight | 191.00 g/mol [5] |

| Appearance | White to slightly yellow or brown crystalline solid |

| Melting Point | 43-45 °C |

| Boiling Point | 145 °C at 20 mmHg |

| Purity | Typically >98% |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. The most common methods involve the selective bromination of 4-fluorophenol (B42351) or the demethylation of a corresponding anisole (B1667542) derivative.

Bromination of 4-Fluorophenol

This is a direct and widely used method for the preparation of this compound. The hydroxyl group of 4-fluorophenol activates the aromatic ring, directing the electrophilic substitution of bromine to the ortho position.

Experimental Protocol: Bromination of 4-Fluorophenol [6]

-